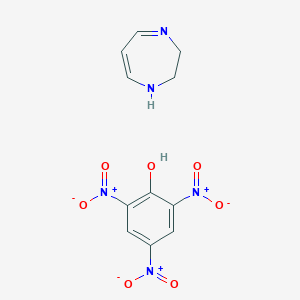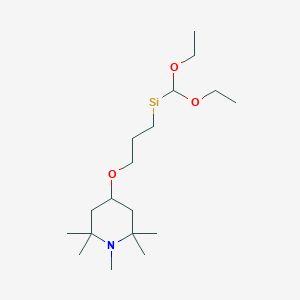
CID 19376281
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with a diethoxymethylsilyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures maintained between 0°C and room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible with halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenated reagents, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .
科学研究应用
4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings
作用机制
The mechanism of action of 4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The diethoxymethylsilyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The piperidine ring provides a stable scaffold for further functionalization, allowing the compound to interact with biological molecules and enzymes .
相似化合物的比较
Similar Compounds
4-{3-[(TRIETHOXYSILYL)PROPOXY]-1,2,2,6,6-PENTAMETHYLPIPERIDINE: Similar structure but with a triethoxysilyl group.
4-{3-[(DIMETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE: Contains a dimethoxymethylsilyl group instead of diethoxymethylsilyl.
Uniqueness
The unique combination of the diethoxymethylsilyl group and the piperidine ring in 4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE provides distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C18H37NO3Si |
|---|---|
分子量 |
343.6 g/mol |
InChI |
InChI=1S/C18H37NO3Si/c1-8-20-16(21-9-2)23-12-10-11-22-15-13-17(3,4)19(7)18(5,6)14-15/h15-16H,8-14H2,1-7H3 |
InChI 键 |
OCOOPNDRRHXDLU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(OCC)[Si]CCCOC1CC(N(C(C1)(C)C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
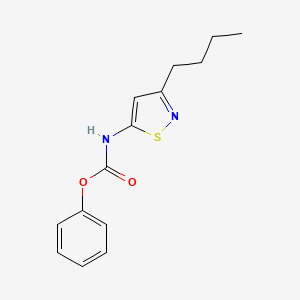
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)
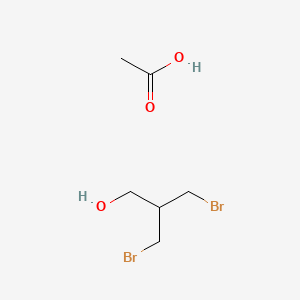
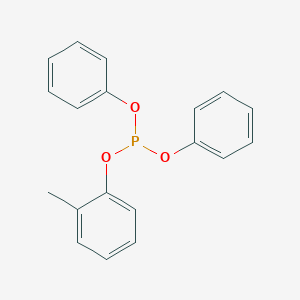

![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)

![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)

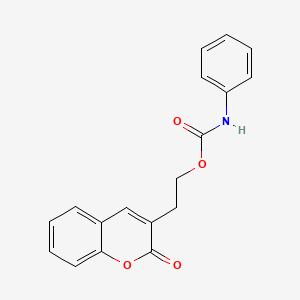
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
